![molecular formula C14H14N2O B7476073 N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide, also known as NM-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It is a member of the indole-based synthetic cannabinoids and has gained attention due to its potential applications in scientific research. The purpose of
Mecanismo De Acción
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of cannabinoids, while the activation of CB2 receptors in the immune system is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating potential applications in the treatment of chronic pain and inflammatory conditions. It has also been shown to have anxiolytic effects, suggesting potential applications in the treatment of anxiety disorders. Additionally, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been shown to have neuroprotective effects, indicating potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has several advantages as a tool for scientific research. It has a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the pharmacology of these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has several limitations for lab experiments. It is highly potent and has been shown to have significant side effects at high doses, making it difficult to use in vivo. Additionally, its effects on the endocannabinoid system are complex and not fully understood, making it challenging to interpret results from experiments using N-[(3-methylphenyl)methyl]pyridine-4-carboxamide.
Direcciones Futuras
There are several future directions for research on N-[(3-methylphenyl)methyl]pyridine-4-carboxamide. One possible direction is the investigation of its potential applications in the treatment of pain, inflammation, and anxiety. Another direction is the study of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the pharmacology of N-[(3-methylphenyl)methyl]pyridine-4-carboxamide and its effects on the endocannabinoid system.
Métodos De Síntesis
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chloropyridine with 3-methylbenzylamine in the presence of a base to form the intermediate N-(3-methylbenzyl)pyridin-4-amine. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid to form the final product, N-[(3-methylphenyl)methyl]pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has been widely used in scientific research as a tool for studying the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the pharmacology of these receptors. N-[(3-methylphenyl)methyl]pyridine-4-carboxamide has also been used in studies on the effects of cannabinoids on pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-3-2-4-12(9-11)10-16-14(17)13-5-7-15-8-6-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVBFPDSGJXZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

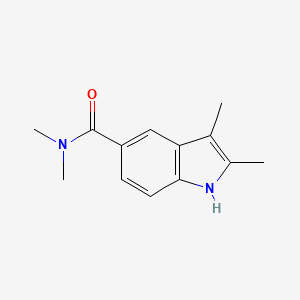

![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)
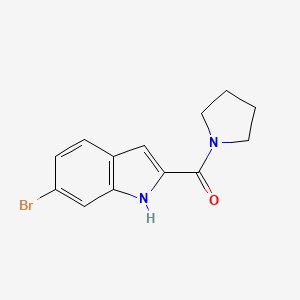
![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
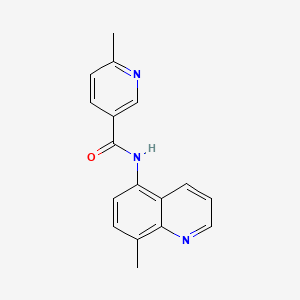
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)
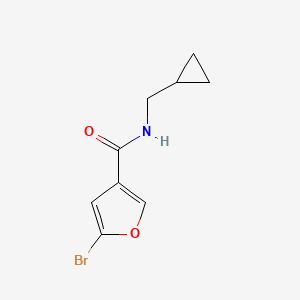
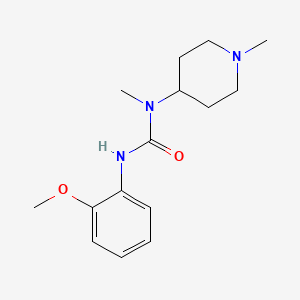
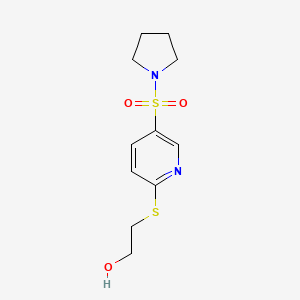
![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)